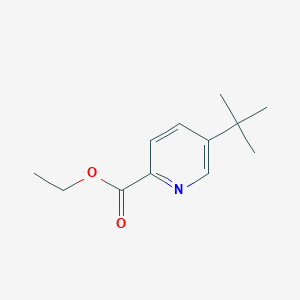

Ethyl 5-(tert-butyl)picolinate

Description

Ethyl 5-(tert-butyl)picolinate is a substituted picolinate ester featuring a tert-butyl group at the 5-position of the pyridine ring and an ethyl ester moiety at the 2-position. This compound is of interest in medicinal chemistry and organic synthesis due to the steric and electronic effects imparted by the tert-butyl group, which can influence reactivity, solubility, and biological activity.

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

ethyl 5-tert-butylpyridine-2-carboxylate |

InChI |

InChI=1S/C12H17NO2/c1-5-15-11(14)10-7-6-9(8-13-10)12(2,3)4/h6-8H,5H2,1-4H3 |

InChI Key |

RJCSWPCYDGVASV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC=C(C=C1)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-(tert-butyl)picolinate can be synthesized through several methods. One common method involves the esterification of 5-(tert-butyl)picolinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Hydrolysis and Transesterification

The ester group in Ethyl 5-(tert-butyl)picolinate undergoes hydrolysis and transesterification under specific conditions:

Hydrolysis

In aqueous acidic or basic environments, the ester hydrolyzes to form 5-(tert-butyl)picolinic acid and ethanol:

-

Conditions : Acidic (HCl) or basic (NaOH) aqueous media.

-

Applications : Hydrolysis is critical for generating bioactive carboxylic acid derivatives used in pharmaceuticals.

Transesterification

The ethyl ester reacts with primary alcohols (e.g., methanol) in the presence of catalytic acid or base:

-

Conditions : Methanol or tert-butanol with NaOCH₃ or H₂SO₄.

-

Yield : >85% for methyl and tert-butyl esters.

Copper-Catalyzed Photoredox Reactions

This compound participates in photoredox transformations under copper catalysis. A representative protocol involves :

| Parameter | Details |

|---|---|

| Catalyst | CuI (5 mol%) and 2-picolinic acid (1 equiv.) |

| Solvent | CH₃CN with aliphatic alcohols (e.g., MeOH, EtOH) |

| Light Source | Blue LEDs (460 nm, 40 mW/cm²) |

| Atmosphere | O₂ (1 atm) |

| Reaction Time | 20–60 minutes (monitored by TLC) |

Mechanistic Insights

-

Superoxide radicals () generated via single-electron transfer (SET) from Cu(I) to O₂ initiate oxidation .

-

EPR studies confirm radical intermediates (e.g., DMPO-OO- adducts) .

Oxidation and Radical Pathways

Under photoredox conditions, the tert-butyl group stabilizes radical intermediates, enabling:

-

α-Keto Ester Formation : Reaction with terminal alkynes yields α-keto esters via glyoxal intermediates .

-

Quinoxaline Synthesis : Condensation with diamines under oxidative conditions produces nitrogen heterocycles .

Comparative Reactivity

The tert-butyl group at the 5-position sterically shields the pyridine ring, directing reactivity to the ester and para positions. Key contrasts with analogues include:

| Property | This compound | Ethyl 4-(tert-butyl)picolinate |

|---|---|---|

| Hydrolysis Rate | Slower (steric hindrance) | Faster |

| Photoredox Efficiency | Higher (radical stabilization) | Moderate |

| Solubility | Improved in nonpolar solvents | Reduced |

Scientific Research Applications

Ethyl 5-(tert-butyl)picolinate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-(tert-butyl)picolinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical Properties

This contrasts with tert-butyl 5-[(2-chlorophenyl)amino]picolinate (7c), where the 2-chlorophenylamino group introduces polarity and hydrogen-bonding capacity .

Thermal Stability :

- tert-Butyl 5-[(2-chlorophenyl)amino]picolinate (7c) exhibits a melting point of 147.8–149.4 °C, attributed to crystalline packing facilitated by the planar chlorophenyl group .

- Ethyl esters (e.g., ethyl picolinate) generally have lower melting points due to reduced steric hindrance and weaker intermolecular forces .

NMR Spectral Features :

- The tert-butyl group in Ethyl 5-(tert-butyl)picolinate would produce a singlet at δ ~1.3–1.6 ppm (9H, tert-butyl CH₃) in ¹H NMR, distinct from the aromatic protons in 7c (δ 7.0–8.5 ppm) .

Reactivity and Functional Group Compatibility

- This compound : The ethyl ester is hydrolyzable under basic conditions, enabling conversion to carboxylic acid derivatives. The tert-butyl group may hinder electrophilic substitution at the 5-position.

- tert-Butyl 5-bromopicolinate (6c) : Bromine at the 5-position facilitates cross-coupling reactions (e.g., amination in 7c) .

- tert-Butyl 5-[(2-chlorophenyl)amino]picolinate (7c): The amino group allows for further functionalization (e.g., acylation, sulfonation) .

Biological Activity

Ethyl 5-(tert-butyl)picolinate is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 207.27 g/mol. The compound consists of a picolinate moiety with a tert-butyl group attached to the fifth position of the pyridine ring, which imparts significant steric hindrance and influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The steric effects from the tert-butyl group enhance binding affinity and selectivity towards molecular targets, potentially leading to inhibition of enzyme activity or modulation of receptor functions. This mechanism is crucial for developing therapeutic agents targeting various biological pathways.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. Studies have shown that it can bind to active sites on enzymes, thereby affecting metabolic processes. The compound's ability to inhibit specific enzymes suggests potential applications in treating diseases where these enzymes play critical roles.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| Ethyl 4-(tert-butyl)picolinate | tert-Butyl at position 4 | Different reactivity compared to position 5 |

| Ethyl 3-(tert-butyl)picolinate | tert-Butyl at position 3 | Varies in steric hindrance and binding properties |

| Ethyl 5-(isopropyl)picolinate | Isopropyl group | Lower steric hindrance than tert-butyl |

Case Studies

- Enzyme Interaction Studies : In a study investigating the interaction of this compound with various enzymes, it was found that the compound significantly inhibited enzyme activity at specific concentrations. The minimum inhibitory concentration (MIC) values were determined through serial dilution methods, showcasing its potential as an enzyme inhibitor.

- Therapeutic Applications : Another study focused on the therapeutic implications of this compound in metabolic disorders. The compound was shown to modulate pathways involved in glucose metabolism, indicating its potential role in managing conditions such as diabetes.

Research Findings

Recent research highlights the following key findings regarding the biological activity of this compound:

- Antimicrobial Activity : Preliminary tests suggest that the compound may exhibit antimicrobial properties against certain bacterial strains, although further studies are required for confirmation.

- Antioxidant Properties : this compound has shown potential antioxidant activity, which could contribute to its therapeutic effects in oxidative stress-related conditions.

- Bioactive Metabolites : Hydrolysis of the ester group in this compound can release bioactive metabolites that may participate in various biological pathways, enhancing its overall efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-(tert-butyl)picolinate, and how can their efficiency be evaluated?

- Methodological Answer : The primary synthetic method involves phosphine-catalyzed [3 + 2] annulation, as described by Andrews and Kwon, yielding derivatives through controlled reaction conditions (e.g., solvent selection, temperature) . Efficiency is assessed via:

- Yield optimization : Compare molar ratios of reactants and catalysts.

- Purity analysis : Use HPLC or GC-MS with internal standards.

- Reaction time : Kinetic studies under varying temperatures.

- Reference frameworks like PICOT can structure variables (e.g., Intervention: catalyst loading; Outcome: yield) .

Q. Which analytical techniques are recommended for characterizing this compound, and how should their validity be ensured?

- Methodological Answer :

Q. How can researchers design stability studies for this compound under varying environmental conditions?

- Methodological Answer :

- Accelerated stability testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV/visible).

- Assessment parameters : Monitor degradation via HPLC peak area reduction and LC-MS for byproduct identification.

- Statistical analysis : Use time-series regression to estimate shelf-life. Reference frameworks like PEO (Population: compound batches; Exposure: stress conditions; Outcome: degradation rate) .

Advanced Research Questions

Q. How can the PICOT framework be applied to investigate the catalytic mechanisms of this compound derivatives?

- Methodological Answer :

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer :

- Cross-validation : Compare density functional theory (DFT) models (e.g., B3LYP vs. M06-2X) to identify consensus mechanistic pathways.

- Controlled replication : Repeat experiments with purified reagents and inert atmospheres to exclude external interference.

- Sensitivity analysis : Adjust computational parameters (e.g., solvation models) to align with empirical data. Document discrepancies using frameworks from ’s "Investigation" criterion (e.g., data reliability analysis) .

Q. How can researchers optimize the enantioselectivity of this compound in asymmetric catalysis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary chiral ligands, substrate ratios, and reaction temperatures using a factorial design.

- Outcome metrics : Measure enantiomeric excess (ee) via chiral HPLC and polarimetry.

- Data interpretation : Apply multivariate regression to identify dominant factors. Reference ethical standards for data transparency (e.g., disclosing outlier exclusion criteria) .

Data Management and Reproducibility

Q. What protocols ensure reproducibility in synthesizing this compound across laboratories?

- Methodological Answer :

- Standardized documentation : Detail equipment (brand, model), solvent batches, and catalyst purity in methods sections .

- Inter-lab validation : Share samples with independent labs for NMR and HPLC cross-checking.

- Data sharing : Use repositories like ChemRxiv for raw chromatograms and spectral data, citing ’s validity criteria .

Q. How should researchers address conflicting solubility data reported for this compound?

- Methodological Answer :

- Systematic review : Aggregate solubility studies from peer-reviewed journals (exclude non-validated sources like vendor databases).

- Experimental replication : Measure solubility in standardized solvents (e.g., DMSO, ethanol) using gravimetric methods.

- Meta-analysis : Apply statistical models (e.g., random-effects) to identify outliers and consensus values .

Ethical and Methodological Considerations

Q. What ethical standards apply to publishing spectral data for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.